

An In-depth Technical Guide to VPC 23019

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	VPC 23019	
Cat. No.:	B1684042	Get Quote

This technical guide provides a comprehensive overview of the structure, properties, and pharmacological profile of **VPC 23019**, a key modulator of sphingosine-1-phosphate (S1P) receptors. This document is intended for researchers, scientists, and professionals involved in drug development and cellular signaling research.

Core Compound Information

VPC 23019 is a synthetic, aryl amide-containing analogue of sphingosine-1-phosphate. It is a valuable research tool for investigating the physiological and pathological roles of S1P signaling.

Chemical and Physical Properties

The fundamental chemical and physical properties of **VPC 23019** are summarized in the table below.



Property	Value	Source(s)	
IUPAC Name	[(2R)-2-amino-3-(3- octylanilino)-3-oxopropyl] dihydrogen phosphate	INVALID-LINK	
Molecular Formula	C17H29N2O5P		
Molecular Weight	372.4 g/mol		
CAS Number	449173-19-7		
ChEBI ID	CHEBI:144948	INVALID-LINK	
Appearance	Crystalline solid	INVALID-LINK	
Purity	≥95%		
Solubility	Soluble to 10 mM in Acidified DMSO (5% 1N HCl in DMSO) with gentle warming and to 50 mM in 2eq. NaOH. Also soluble in DMSO at 0.25 mg/mL.	INVALID-LINK	
Storage	Store at -20°C		

Pharmacological Properties

VPC 23019 exhibits a distinct pharmacological profile, acting as a competitive antagonist at S1P₁ and S1P₃ receptors while demonstrating agonist activity at S1P₄ and S1P₅ receptors. This dual activity makes it a specific tool for dissecting the contributions of these receptor subtypes in various biological processes.

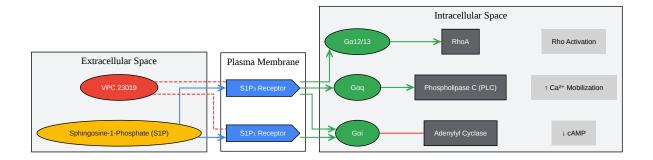


Receptor Subtype	Activity	pKı (Antagonist)	pEC₅₀ (Agonist)	Source(s)
S1P ₁	Competitive Antagonist	7.86	-	
S1P₃	Competitive Antagonist	5.93	-	
S1P ₄	Agonist	-	6.58	-
S1P ₅	Agonist	-	7.07	_

Mechanism of Action and Signaling Pathway

VPC 23019 modulates the signaling of sphingosine-1-phosphate, a bioactive lipid that regulates numerous cellular processes through its interaction with five specific G protein-coupled receptors (GPCRs), S1P₁₋₅. As an antagonist at S1P₁ and S1P₃, **VPC 23019** blocks the downstream signaling cascades initiated by the binding of endogenous S1P.

The following diagram illustrates the canonical S1P signaling pathway and the points of intervention by **VPC 23019**.



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VPC 23019 Antagonism of S1P1 and S1P3 Signaling

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological characterization of **VPC 23019** are not readily available in the public domain. The foundational research was published by Davis et al. in the Journal of Biological Chemistry in 2005. The following sections provide an overview of the likely methodologies based on standard practices and information from technical datasheets.

Chemical Synthesis Overview

The synthesis of **VPC 23019** involves a multi-step process. A general outline of the synthesis is as follows:

- Sonogashira Coupling: The synthesis likely begins with a Sonogashira coupling of an appropriately substituted iodoaniline with an alkyne.
- Reduction: The resulting compound is then reduced to saturate the alkyne and convert the nitro group to an amine.
- Amide Coupling: The synthesized aniline derivative is coupled with a protected serine residue.
- Phosphorylation and Deprotection: The hydroxyl group of the serine moiety is phosphorylated, followed by the removal of protecting groups to yield the final product, VPC 23019.

A more detailed, step-by-step protocol would require access to the experimental section of the primary research publication.

Pharmacological Assays

The antagonist and agonist activities of **VPC 23019** are typically determined using in vitro cell-based assays.

This assay measures the displacement of radiolabeled GTPyS from G proteins upon receptor activation. To determine the antagonist properties of **VPC 23019**, a competitive binding assay is



performed.

General Protocol Outline:

- Membrane Preparation: Membranes are prepared from cells overexpressing the S1P receptor of interest (e.g., S1P₁ or S1P₃).
- Assay Buffer: A suitable assay buffer containing GDP is used to maintain the G proteins in their inactive state.
- Competition Assay: Membranes are incubated with a constant concentration of S1P (agonist) and varying concentrations of VPC 23019.
- Radioligand Addition: A radiolabeled, non-hydrolyzable GTP analog, such as [35S]GTPγS, is added to the reaction.
- Incubation and Termination: The reaction is allowed to proceed at a controlled temperature and is then terminated by rapid filtration.
- Quantification: The amount of bound [35S]GTPyS is quantified using liquid scintillation counting.
- Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) of VPC 23019.

This assay is used to determine the agonist activity of **VPC 23019** at S1P receptors that couple to the $G\alpha q$ pathway, leading to an increase in intracellular calcium.

General Protocol Outline:

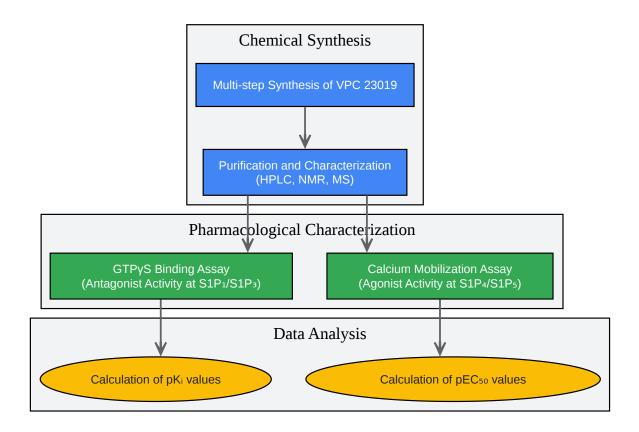
- Cell Culture: Cells expressing the S1P receptor of interest (e.g., S1P₄ or S1P₅) are cultured in appropriate media.
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Addition: Varying concentrations of **VPC 23019** are added to the cells.
- Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence



plate reader.

Data Analysis: The data is used to generate a dose-response curve and calculate the half-maximal effective concentration (EC₅₀).

The following diagram provides a logical workflow for the characterization of a compound like **VPC 23019**.



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General Experimental Workflow for VPC 23019

Pharmacokinetics and Metabolism

There is limited publicly available information on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of **VPC 23019**. In vivo studies would be required to determine its bioavailability, half-life, and metabolic fate.



Applications in Research

VPC 23019 is a critical tool for elucidating the roles of S1P₁ and S1P₃ receptors in various physiological and disease states. Its ability to competitively antagonize these receptors allows for the investigation of their involvement in:

- Immunology: Lymphocyte trafficking and immune cell function.
- Oncology: Cancer cell migration, proliferation, and survival. --INVALID-LINK--
- Neuroscience: Neural stem cell migration and differentiation. --INVALID-LINK--
- Cardiovascular Biology: Vascular development and function.

Conclusion

VPC 23019 is a well-characterized S1P receptor modulator with a unique pharmacological profile. Its antagonist activity at S1P₁ and S1P₃ receptors, coupled with agonist activity at S1P₄ and S1P₅ receptors, makes it an invaluable tool for dissecting the complexities of S1P signaling. Further research, particularly in the area of in vivo pharmacokinetics, will enhance its utility in translational studies.

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